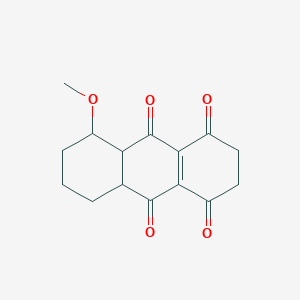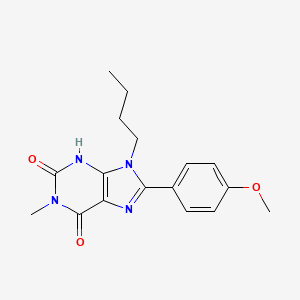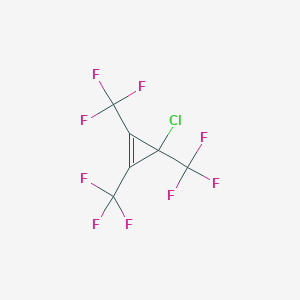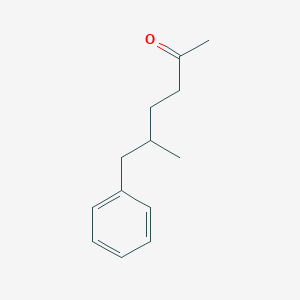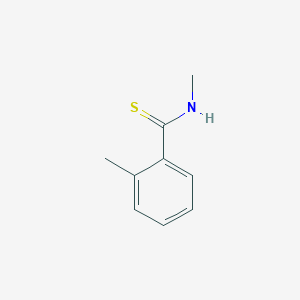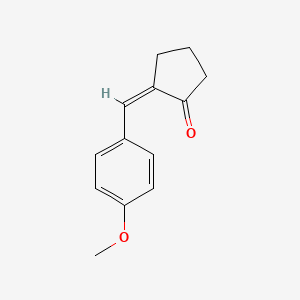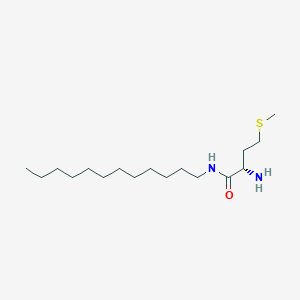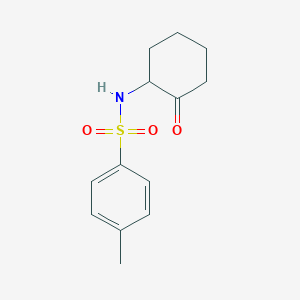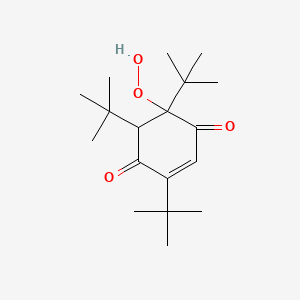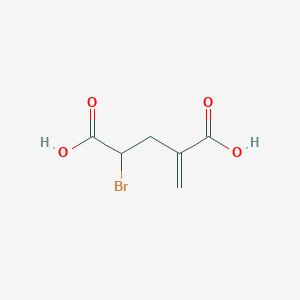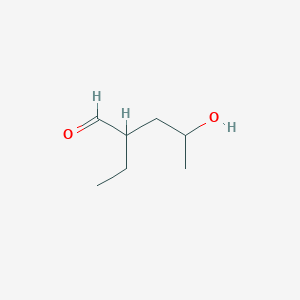
7-Chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with chloro and dichlorophenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenol and 7-chloroquinoline-2-one.
Reaction Conditions: The reaction between 2,4-dichlorophenol and 7-chloroquinoline-2-one is carried out under specific conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Heating: The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to achieve higher yields.
Optimization: Reaction conditions are optimized to ensure maximum efficiency and purity of the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
7-Chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro and dichlorophenoxy groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
7-Chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 7-Chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
Chloroquine: An antimalarial drug with a quinoline core structure.
Quinoline N-Oxide: An oxidized derivative of quinoline with potential biological activities.
Uniqueness
7-Chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one is unique due to its specific combination of chloro and dichlorophenoxy substituents on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
59412-10-1 |
|---|---|
分子式 |
C15H8Cl3NO2 |
分子量 |
340.6 g/mol |
IUPAC名 |
7-chloro-3-(2,4-dichlorophenoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C15H8Cl3NO2/c16-9-3-4-13(11(18)6-9)21-14-5-8-1-2-10(17)7-12(8)19-15(14)20/h1-7H,(H,19,20) |
InChIキー |
YADLLAWAVIIVMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=C2)OC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



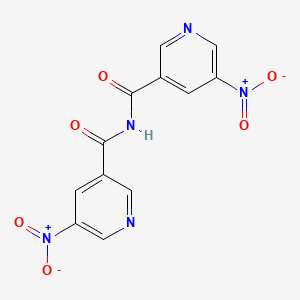
![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
